The compound can be synthesized from readily available precursors, such as 4-chloro-3-methylphenol and thiolane derivatives. It falls under the category of organosulfur compounds, specifically those containing a sulfur atom within a cyclic structure. The presence of the chloro substituent on the aromatic ring enhances its reactivity and biological activity.
The synthesis of 3-(4-Chloro-3-methylphenyl)thiolan-3-ol typically involves several key steps:
The molecular structure of 3-(4-Chloro-3-methylphenyl)thiolan-3-ol can be described as follows:
The canonical SMILES representation for this compound is CC1CSCC1(C2=CC=C(C=C2)Cl)O, indicating its specific arrangement of atoms.
3-(4-Chloro-3-methylphenyl)thiolan-3-ol can participate in various chemical reactions:
The mechanism of action for 3-(4-Chloro-3-methylphenyl)thiolan-3-ol involves its interaction with biological targets:
The physical and chemical properties of 3-(4-Chloro-3-methylphenyl)thiolan-3-ol include:
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClOS |
| Molecular Weight | 242.75 g/mol |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
| Appearance | Typically a colorless liquid |
These properties are crucial for understanding the behavior of the compound in different environments and applications.
The potential applications of 3-(4-Chloro-3-methylphenyl)thiolan-3-ol span several scientific fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7